

Identified Antitumor Mechanism of Divanillin

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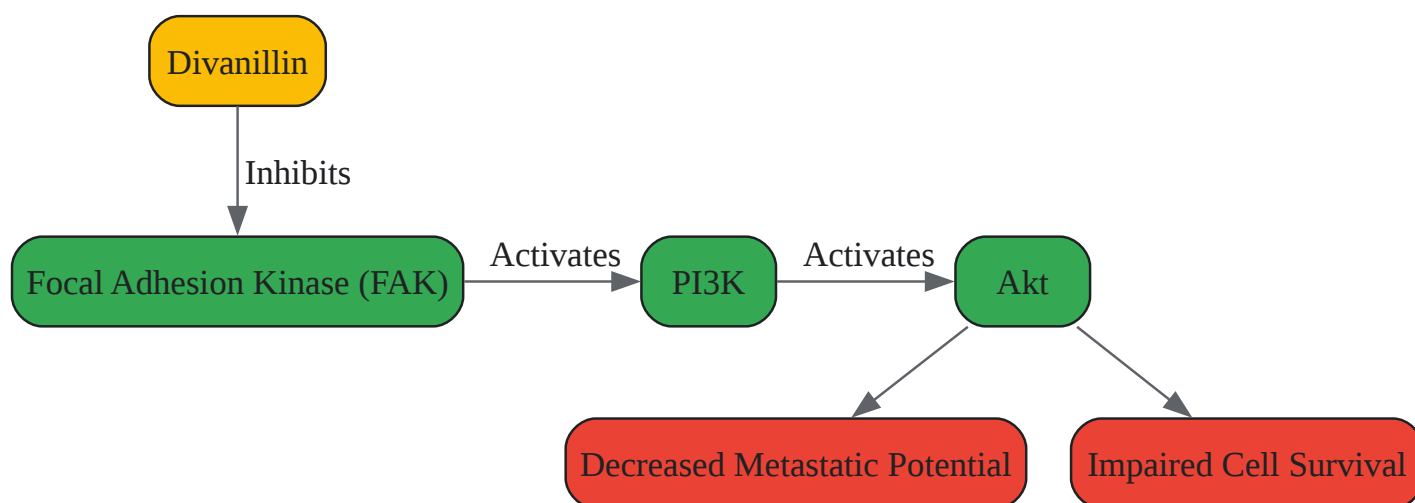
Compound Focus: Divanillin

CAS No.: 2092-49-1

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The most specific antitumor mechanism identified for **divanillin** involves the inhibition of a key signaling pathway in cancer cells.



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Figure 1: Proposed signaling pathway through which **divanillin** exerts its antitumor effects. **Divanillin** inhibits *FAK*, which in turn downregulates the *PI3K/Akt* survival and metastasis pathway [1].

Summary of Available Data

The following table consolidates the specific, yet limited, technical information found in the search results.

Aspect	Reported Findings
Primary Mechanism	Inhibition of the FAK/PI3K/Akt signaling pathway [1].
Demonstrated Effect	Decrease in the metastatic potential of human cancer cells [1].
Interaction with Serum Albumin	Strong binding to Bovine Serum Albumin (BSA) with an association constant (K_a) of $3.3 \times 10^5 \text{ mol}^{-1}\text{L}$; preference for Sudlow's site I [1].
Additional Properties	Mentioned as an excellent antioxidant [2].

Research Context and Methodological Insights

Although full experimental protocols were not available in the search results, the following insights can guide your experimental design.

- **Synthesis of Divanillin:** Multiple sources describe the synthesis of **divanillin** through the **oxidative coupling of vanillin**. One common method uses **potassium persulfate** as an oxidant with **ammonium iron(II) sulfate** as a catalyst in hot water [1]. Enzymatic synthesis using **horseradish peroxidase (HRP)** or **laccase** is also a well-established and potentially "greener" route [3] [4].
- **Study of Mechanism:** The finding related to the FAK/PI3K/Akt pathway was supported by molecular docking simulations, which confirmed the higher affinity of **divanillin** to the Sudlow's site I on serum albumin [1]. Further investigation would typically involve *in vitro* assays on cancer cell lines to measure cell viability, migration, and invasion, followed by Western blot analysis to confirm the downregulation of phospho-FAK, phospho-PI3K, and phospho-Akt.

Future Research Directions

To build a complete preclinical profile of **divanillin**, future research should focus on generating the following data, which was absent from the current search results:

- **Quantitative Efficacy Data:** **IC₅₀ values** across a panel of cancer cell lines and in non-malignant control cells to establish selectivity.
- **In Vivo Validation:** Efficacy data from relevant animal models of cancer.
- **Additional Mechanisms:** Exploration of other mechanisms, such as induction of apoptosis, cell cycle arrest, or effects on other oncogenic pathways.

- **ADMET Properties:** Comprehensive data on absorption, distribution, metabolism, excretion, and toxicity.

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